4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEZWCFWFMUGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions starting from simpler precursors. One common method is the cyclization of appropriately substituted pyrroles with halogenated pyridines under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Bromine-free pyridine derivatives.
Substitution: Hydroxylated or aminated pyridine derivatives.
Scientific Research Applications
4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is similar to other brominated pyridines and pyrroles, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine and 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. its unique substitution pattern gives it distinct chemical and biological properties. The presence of both bromine and methyl groups can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrrolo[2,3-c]pyridine Derivatives
- 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine : Substitution at positions 5 (Br) and 7 (Cl) alters electronic density compared to the target compound. The chloro group is less reactive in cross-coupling than bromo, limiting downstream derivatization .
Pyrrolo[2,3-b]pyridine Derivatives
- 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine : The phenylethynyl group at position 3 extends conjugation, enhancing π-π stacking interactions but increasing molecular weight and complexity .
Other Heterocyclic Systems
- 7-Chlorothieno[2,3-c]pyridine: Replacement of the pyrrole ring with thiophene reduces basicity and alters hydrogen-bonding capacity, impacting target engagement .
- 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638761-56-4): The pyrimidine core introduces additional nitrogen atoms, enhancing hydrogen-bond acceptor capacity but reducing ring aromaticity compared to pyrrolopyridines .
Key Findings :
- Substituent Position: In thieno[2,3-c]pyridines, trifluoromethyl groups at position 3 (e.g., compound 5m) enhance inhibitory potency compared to position 4 . Analogously, bromine at position 4 in pyrrolopyridines optimizes reactivity for medicinal chemistry applications .
- Halogen Effects: Bromine’s superior leaving-group ability over chlorine facilitates Suzuki and Sonogashira couplings, making 4-bromo derivatives more versatile intermediates .
- Selectivity : ABBV-744’s BD2 selectivity (>100-fold) is attributed to substituent optimization exploiting Asp144/His437 and Ile146/Val439 sequence differences in BET bromodomains .
Biological Activity
4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound belonging to the pyrrolopyridine family. Characterized by its unique molecular structure, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's molecular formula is C₈H₇BrN₂, with a molecular weight of 211.06 g/mol. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.
The precise mechanism of action for this compound is not fully elucidated; however, compounds within the pyrrolopyridine class are known to interact with various biological targets. These interactions can influence multiple physiological processes, including metabolic regulation and cellular signaling pathways. Specifically, related compounds have been associated with:
- Inhibition of Kinases : Certain pyrrolopyridine derivatives exhibit inhibitory effects on kinases implicated in cancer progression.
- Regulation of Glucose Levels : Some studies suggest involvement in glucose metabolism, potentially offering therapeutic avenues for diabetes management.
Biological Activities
Research indicates that this compound may possess various biological activities:
Anticancer Properties
Several studies have explored the anticancer potential of pyrrolopyridine derivatives. For instance:
- Inhibition of Tumor Cell Growth : Preliminary findings suggest that this compound may inhibit the proliferation of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast cancer) | 1.41 | Induces apoptosis |
| SH-SY5Y (neuroblastoma) | 3.68 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for neuroprotective activities:
- Protection Against Oxidative Stress : Similar compounds have demonstrated the ability to protect neuronal cells from oxidative damage, suggesting a potential role in neurodegenerative disease therapies.
Study 1: Inhibition of Cancer Cell Proliferation
A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in MDA-MB-231 and SH-SY5Y cells with IC50 values indicating effective concentrations required for action.
Study 2: Metabolic Regulation
Research into the metabolic effects of pyrrolopyridine derivatives highlighted their potential to modulate glucose levels in diabetic models. The biochemical pathways involved include insulin signaling and glucose uptake enhancement.
Comparisons with Related Compounds
The biological activity of this compound can be compared to other similar compounds within the pyrrolopyridine family:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Bromo-1H-pyrrolo[2,3-c]pyridine | Halogenated variant | Antitumor activity |
| ABBV-744 | BET inhibitor | Selective for bromodomain proteins |
| 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | Methoxy variant | Antiviral properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, and how do reaction conditions influence regioselectivity?
- Methodology :
- Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to brominate the pyrrolopyridine core. Temperature control minimizes side reactions like di-bromination .
- Methylation : Introduce the methyl group via alkylation with methyl iodide (MeI) and sodium hydride (NaH) in THF. Quench with ice-water to isolate the product .
- Key Considerations : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio of precursor to NBS) to avoid over-bromination .
Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?
- Spectroscopy :
- NMR : Assign peaks using - and -NMR. The bromine atom deshields adjacent protons (e.g., H-3 and H-5), causing downfield shifts (δ 7.8–8.2 ppm) .
- HRMS : Confirm molecular weight (225.04 g/mol) with high-resolution mass spectrometry, noting the isotopic pattern for bromine (1:1 ratio for /) .
Advanced Research Questions
Q. How does the position of bromine and methyl substituents influence the compound’s bioactivity compared to analogs like 5-bromo-1H-pyrrolo[2,3-c]pyridine?
- Structure-Activity Relationship (SAR) :
- Bromine Position : Bromine at C-4 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate libraries. In contrast, C-5 bromine in analogs reduces kinase inhibition potency by ~40% .
- Methyl Group : The C-7 methyl group improves metabolic stability by sterically blocking cytochrome P450 oxidation. Compare with unmethylated derivatives (e.g., 4-bromo-1H-pyrrolo[2,3-c]pyridine), which show 50% faster hepatic clearance .
Q. What strategies resolve contradictions in reported reaction yields for Sonogashira couplings involving this compound?
- Data Analysis :
- Catalyst Screening : Test Pd(PPh) vs. XPhos-Pd-G3. The latter increases yields from 60% to 85% by reducing dehalogenation side reactions .
- Solvent Effects : Use degassed dioxane/water (4:1) instead of THF to stabilize palladium intermediates. Oxygen-free conditions prevent catalyst deactivation .
- Troubleshooting : Characterize byproducts (e.g., homocoupled alkynes) via GC-MS and adjust alkyne stoichiometry to 1.5 equivalents .
Q. What computational and experimental methods validate the compound’s proton pump inhibition potential?
- Computational Modeling :
- Perform DFT calculations (B3LYP/6-31G*) to assess electron density at the bromine site, correlating with H/K-ATPase binding affinity .
- In Vitro Assays :
- Use gastric gland preparations from rodents to measure acid secretion inhibition. Compare IC values with omeprazole controls .
Tables for Key Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
